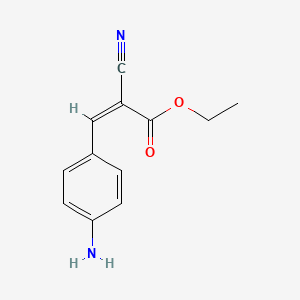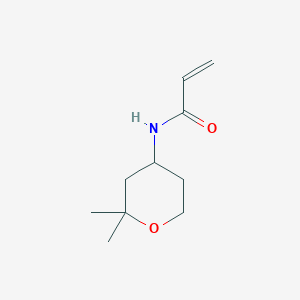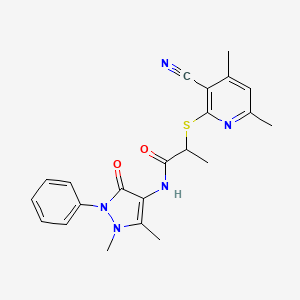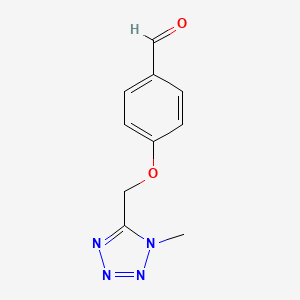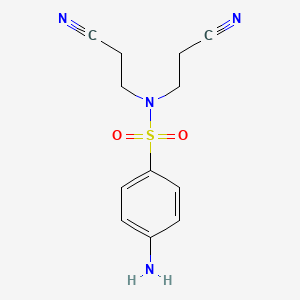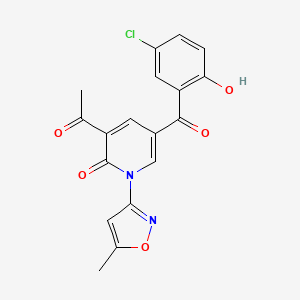![molecular formula C19H19F3N2O B7463795 [4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)
[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TFMPP and is a member of the piperazine family of compounds. TFMPP has been studied for its potential therapeutic uses as well as its psychoactive effects.
科学的研究の応用
TFMPP has been studied for its potential therapeutic uses in the treatment of various medical conditions such as anxiety, depression, and schizophrenia. It has also been studied for its potential use as a cognitive enhancer and as an aid in the treatment of substance abuse disorders. Additionally, TFMPP has been used in research studies to investigate the role of serotonin receptors in various physiological and behavioral processes.
作用機序
TFMPP acts on the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. It has been shown to have both agonist and antagonist effects on these receptors, which can lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
TFMPP has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to affect mood, cognition, and perception. These effects are thought to be mediated through the activation of serotonin receptors in the brain.
実験室実験の利点と制限
One advantage of using TFMPP in lab experiments is its ability to selectively target serotonin receptors, which can help researchers investigate the role of these receptors in various physiological and behavioral processes. However, TFMPP also has limitations, such as its potential for producing unpredictable and variable effects, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on TFMPP. One area of interest is the development of more selective and potent compounds that target specific serotonin receptors. Additionally, further research is needed to investigate the potential therapeutic uses of TFMPP and related compounds in the treatment of various medical conditions. Finally, research is needed to better understand the mechanisms underlying the biochemical and physiological effects of TFMPP and related compounds.
Conclusion
In conclusion, TFMPP is a chemical compound that has been studied for its potential therapeutic uses as well as its psychoactive effects. It acts on the serotonin receptors in the brain and has a range of biochemical and physiological effects. While TFMPP has advantages for lab experiments, it also has limitations. There are several future directions for research on TFMPP, including the development of more selective and potent compounds, investigation of therapeutic uses, and better understanding of the mechanisms underlying its effects.
合成法
TFMPP can be synthesized through a multi-step process that involves the reaction of 4-trifluoromethylbenzoyl chloride with 3-methylpiperazine in the presence of a base. The resulting intermediate is then treated with sodium hydride and 4-trifluoromethylphenylboronic acid to yield the final product, TFMPP.
特性
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c1-14-3-2-4-17(13-14)23-9-11-24(12-10-23)18(25)15-5-7-16(8-6-15)19(20,21)22/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPZRIGOSAFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)


